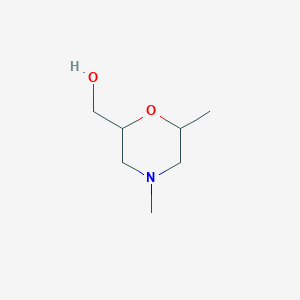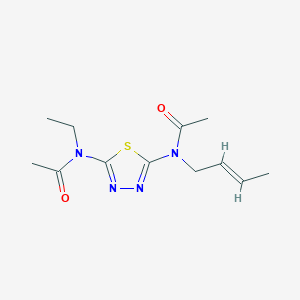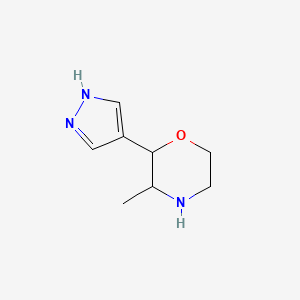
2-Amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide is a complex organic compound with significant potential in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nitration of 2-fluoroaniline to introduce the nitro group, followed by sulfonation to attach the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the sulfonamide group allows it to mimic natural substrates, thereby inhibiting enzyme activity. Additionally, the fluoro and nitro groups can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone
- 2-Fluoro-6-(trifluoromethyl)benzophenone
- (4-Aminophenyl)(2-fluorophenyl)methanone
Uniqueness
Compared to similar compounds, 2-Amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and N-methyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Propiedades
Fórmula molecular |
C10H14FN3O4S |
|---|---|
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide |
InChI |
InChI=1S/C10H14FN3O4S/c1-10(12,6-19(17,18)13-2)8-5-7(14(15)16)3-4-9(8)11/h3-5,13H,6,12H2,1-2H3 |
Clave InChI |
XAWFTBLLKNFYHE-UHFFFAOYSA-N |
SMILES canónico |
CC(CS(=O)(=O)NC)(C1=C(C=CC(=C1)[N+](=O)[O-])F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


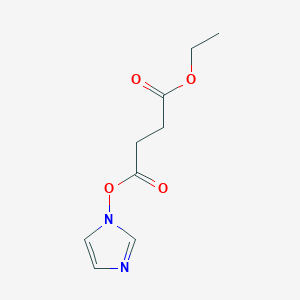
![2-(5-(3-(6-((2-Aminoethyl)amino)-6-oxohexyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride](/img/structure/B12929586.png)
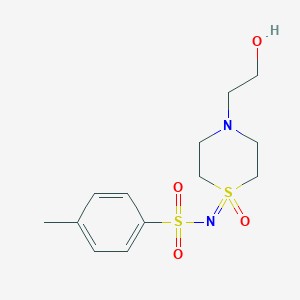
![[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid](/img/structure/B12929601.png)

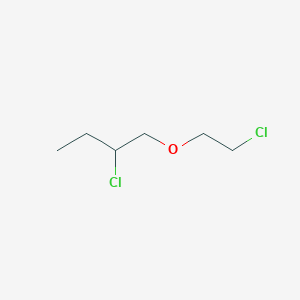

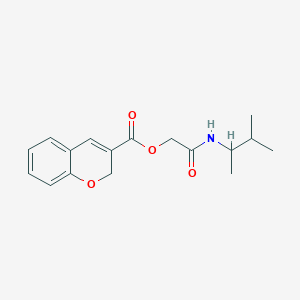
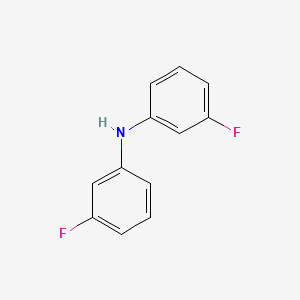

![Bis(2-methyl-2-propanyl) (2R,2'R)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B12929641.png)
